N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide
Description
The compound N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide features a hybrid heterocyclic scaffold comprising a benzothiazole fused to a thiazole ring, with a 4-(methylthio)phenyl-substituted acetamide moiety. This structural motif is common in medicinal chemistry due to benzothiazole's proven role in kinase inhibition, anticancer activity, and multitarget ligand design .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS3/c1-24-13-8-6-12(7-9-13)10-17(23)22-19-21-15(11-25-19)18-20-14-4-2-3-5-16(14)26-18/h2-9,11H,10H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUZWNSUCSBEPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on various studies and findings related to this compound.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 410.57 g/mol. The structure features a thiazole ring, a benzo[d]thiazole moiety, and a methylthio-substituted phenyl group, contributing to its biological properties.
1. Anticancer Activity
Recent studies have indicated that benzothiazole derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, such as breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
2. Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. In vitro studies have demonstrated effectiveness against a range of bacteria and fungi. For example, derivatives with thiazole rings have shown promising results against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range.
3. Acetylcholinesterase Inhibition
One notable activity is the inhibition of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's disease. Compounds similar to this compound have demonstrated potent AChE inhibitory activities with IC50 values in the range of 1–10 µM, indicating potential therapeutic applications in cognitive disorders .
Case Studies
- Anticancer Study : A study conducted on a series of benzothiazole derivatives revealed that specific modifications to the thiazole ring enhanced cytotoxicity against MCF-7 cells, suggesting that structural optimization can lead to more effective anticancer agents.
- Inhibition of AChE : Research highlighted that compounds containing the benzo[d]thiazole moiety exhibited strong AChE inhibitory activity, with docking studies revealing favorable interactions at the enzyme's active site .
Data Summary
Chemical Reactions Analysis
Thiazole Core Formation
The central thiazole ring is constructed via:
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Hantzsch thiazole synthesis : Cyclocondensation of α-halo ketones with thiourea derivatives under basic conditions .
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Cross-coupling reactions : Suzuki-Miyaura coupling introduces aryl groups to the thiazole scaffold .
Acetamide Functionalization
The 2-(4-(methylthio)phenyl)acetamide sidechain is introduced via:
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Nucleophilic acyl substitution : Reaction of activated carboxylic acid derivatives (e.g., acid chlorides) with amine-containing intermediates .
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Catalytic coupling : Copper(I)-catalyzed amidation under mild conditions (e.g., DMF, 60°C) .
Reactivity with Common Reagents
The compound exhibits distinct reactivity patterns due to its electron-rich thiazole rings and sulfur-containing groups.
Stability Under Experimental Conditions
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pH sensitivity : Stable in neutral buffers (pH 6–8) but hydrolyzes in strongly acidic (pH < 2) or basic (pH > 10) conditions .
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Photoreactivity : Shows <5% degradation under UV light (λ = 254 nm) after 24 hr .
Catalytic Modifications
Recent studies highlight its use as a ligand in transition-metal catalysis:
Comparison with Similar Compounds
Core Heterocycle Variations
The benzothiazole-thiazole core distinguishes the target compound from analogs with alternative heterocycles:
Key Observations :
Substituent Effects on Pharmacokinetics and Activity
Variations in the phenylacetamide substituents significantly influence electronic properties and bioactivity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
